molecular formula C20H23ClFN3O B3039929 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1417792-99-4

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No. B3039929
CAS RN: 1417792-99-4
M. Wt: 375.9 g/mol
InChI Key: JMDPZYCEDMIDBM-UHFFFAOYSA-N
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Description

  • Synonyms : 1-3-fluorobenzyl piperazine, 1-3-fluorophenyl methyl piperazine, 1-3-fluoro-benzyl-piperazine, 3-fluorophenyl methyl piperazine, and more .

Synthesis Analysis

The synthetic route for this compound involves the regiocontrolled synthesis of substituted imidazoles. Imidazoles are essential heterocycles used in various applications. The bonds formed during the imidazole formation play a crucial role in constructing functional molecules .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride consists of a benzimidazole core with a fluorobenzyl group and a piperidin-4-ylmethoxy substituent. The fluorine atom is attached to the benzyl ring, and the piperidine moiety contributes to the overall structure .


Physical And Chemical Properties Analysis

  • Percent Purity : 97%

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, similar in structure, was synthesized through cyclization, N-alkylation, hydrolyzation, and chlorination. The study explored the effects of reaction formula on yield, optimizing conditions for a yield of 56.4% (Huang, 2009).

  • Crystal Structure Elucidation : A closely related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H- benzimidazole-5-carbonitrile, was synthesized and its structure confirmed through X-ray crystallography. Intramolecular hydrogen bonding and intermolecular C–H⋯N hydrogen bonds were observed (Özbey et al., 2004).

Pharmacological Investigations

  • Anticancer Activity : A similar compound was evaluated as a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, potentially applicable for cancer treatment. The compound displayed high clearance and a short half-life in pharmacokinetics studies (Teffera et al., 2013).

  • Anti-Alzheimer's Agents : N-benzylated derivatives, which share structural similarities, were synthesized and evaluated for anti-Alzheimer's activity. These compounds showed promising results in in-vivo and in-vitro evaluations compared to standard drugs (Gupta et al., 2020).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activities : Benzimidazole derivatives exhibited effective antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. This indicates the potential of similar compounds in treating bacterial infections (Kuş et al., 2010).

  • Antioxidant Activities : Certain benzimidazole derivatives demonstrated significant antioxidant properties, suggesting potential applications in oxidative stress-related conditions (Alp et al., 2015).

Sensor Applications

  • Fluorescent Sensors for Metal Ions : Benzimidazole-based compounds were studied as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. This suggests possible applications of similar compounds in environmental monitoring or biochemical assays (Suman et al., 2019).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-5-3-4-16(12-17)13-24-19-7-2-1-6-18(19)23-20(24)25-14-15-8-10-22-11-9-15;/h1-7,12,15,22H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDPZYCEDMIDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

CAS RN

1417792-99-4
Record name 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417792-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 5
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 6
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

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